molecular formula C5H3BrN4 B6271747 3-azido-2-bromopyridine CAS No. 1212822-03-1

3-azido-2-bromopyridine

Cat. No.: B6271747
CAS No.: 1212822-03-1
M. Wt: 199
InChI Key:
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Description

3-Azido-2-bromopyridine (ABP) is an organic compound that has been studied for its potential applications in scientific research. This azide compound is composed of one nitrogen atom and three carbon atoms, and is a member of the pyridine family. ABP is a versatile compound that has been used in a variety of research applications, including synthesis, drug design, and biochemistry.

Scientific Research Applications

3-azido-2-bromopyridine has been used in a variety of scientific research applications. It has been used to synthesize a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. This compound has also been used in drug design, as it can be used to synthesize azido-containing drugs that can be used to target specific diseases. Additionally, this compound has been used in biochemistry and molecular biology research, as it can be used to label proteins and enzymes with a variety of tags.

Mechanism of Action

The mechanism of action of 3-azido-2-bromopyridine is not yet fully understood. However, it is believed that the azide group of this compound is responsible for its biological activity. The azide group can react with a variety of molecules, including proteins, enzymes, and other small molecules. This reaction can lead to the formation of covalent bonds, which can result in the inhibition or activation of a target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can interact with a variety of molecules in the body, including proteins, enzymes, and other small molecules. This interaction can lead to the inhibition or activation of target molecules, which can lead to a variety of biochemical and physiological effects. Additionally, it is believed that this compound can be used to label proteins and enzymes with a variety of tags, which can be used to study their structure and function.

Advantages and Limitations for Lab Experiments

3-azido-2-bromopyridine has a number of advantages and limitations when it comes to laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is a versatile compound that can be used in a variety of research applications. On the other hand, this compound is not a naturally occurring compound, so it is not readily available in the environment. Additionally, the biochemical and physiological effects of this compound are not yet fully understood, so it is important to use caution when working with this compound in a laboratory setting.

Future Directions

There are a number of potential future directions for 3-azido-2-bromopyridine research. One potential direction is to explore the biochemical and physiological effects of this compound in greater detail. Additionally, more research could be done to explore the potential applications of this compound in drug design and other areas of research. Additionally, more research could be done to explore the potential toxicity of this compound and to develop methods for its safe use in laboratory experiments. Finally, more research could be done to explore the potential of this compound as a tool for protein and enzyme labeling.

Synthesis Methods

3-azido-2-bromopyridine can be synthesized through a variety of methods, including the Ugi reaction and the Mitsunobu reaction. In the Ugi reaction, a four-component reaction is used to synthesize this compound from an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the Mitsunobu reaction, an alcohol, a carboxylic acid, and a phosphine are reacted in the presence of an organometallic catalyst to form this compound. Both reactions are relatively simple and efficient and can be used to synthesize this compound in a laboratory setting.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-2-bromopyridine involves the bromination of 2-pyridine followed by azidation of the resulting 2-bromopyridine.", "Starting Materials": [ "2-pyridine", "Bromine", "Sodium azide", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2-pyridine using bromine in acetic acid to yield 2-bromopyridine.", "Step 2: Azidation of 2-bromopyridine using sodium azide in water and hydrogen peroxide in the presence of sodium hydroxide to yield 3-azido-2-bromopyridine." ] }

1212822-03-1

Molecular Formula

C5H3BrN4

Molecular Weight

199

Purity

95

Origin of Product

United States

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